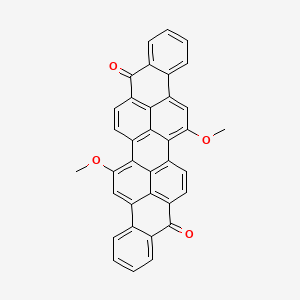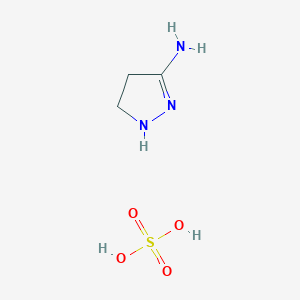
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride is a synthetic derivative of flavone, a class of polyphenolic compounds known for their diverse biological activities. Flavones are characterized by their 2-phenylchromen-4-one structure and are found in various plant-derived compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives, including Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride, typically involves several steps. One common method is the condensation of 2’-hydroxyacetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate undergoes cyclization to form the flavone core structure.
Industrial Production Methods
Industrial production of flavone derivatives often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to facilitate the desired reactions while minimizing side products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including anticancer and antimicrobial activities, are being explored.
Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, such as the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzymes. The compound may also interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression. These interactions contribute to its biological activities, such as anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can be compared with other flavone derivatives, such as:
Flavonols: These compounds have a hydroxyl group at the 3-position and exhibit strong antioxidant properties.
Aurones: Structurally related to flavones, aurones have a different ring structure and are known for their bright yellow color and biological activities.
Properties
CAS No. |
16146-82-0 |
|---|---|
Molecular Formula |
C22H24ClNO2 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
3-methyl-2-phenyl-6-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C22H23NO2.ClH/c1-16-21(24)19-14-17(15-23-12-6-3-7-13-23)10-11-20(19)25-22(16)18-8-4-2-5-9-18;/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3;1H |
InChI Key |
VQPSWBXRVHKHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)CN3CCCCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















